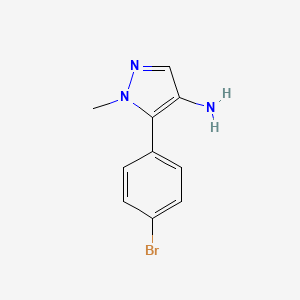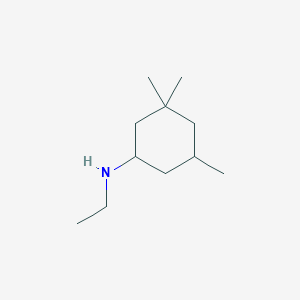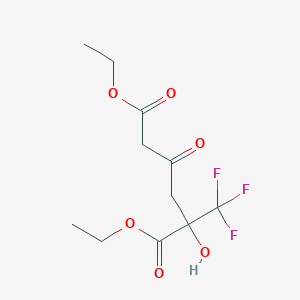
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a suitable pyrrole derivative. One common method includes the use of a metal catalyst and glacial acetic acid. The reaction is carried out under vacuum, followed by hydrogenation and reduction steps using Raney nickel as a catalyst . The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through reduction and purification steps.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves the use of high-pressure autoclaves, controlled temperature and pressure conditions, and efficient catalysts to facilitate the reaction. The use of a one-pot synthesis method helps in reducing the generation of waste and improving the overall efficiency of the process .
化学反应分析
Types of Reactions
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used
科学研究应用
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in the synthesis of functionalized polymers
作用机制
The mechanism of action of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluorophenyl group enhances its binding affinity to target proteins, while the pyrrole ring contributes to its overall stability and reactivity. The exact pathways and molecular targets are subject to ongoing research .
相似化合物的比较
Similar Compounds
- 3-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
- 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol
- 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde stands out due to its unique combination of a fluorophenyl group and a pyrrole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
属性
分子式 |
C12H10FNO |
|---|---|
分子量 |
203.21 g/mol |
IUPAC 名称 |
3-(2-fluorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10FNO/c1-14-7-6-10(12(14)8-15)9-4-2-3-5-11(9)13/h2-8H,1H3 |
InChI 键 |
OBQOTDUKZZNNBW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C1C=O)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
![tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13189851.png)


![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)


![N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13189892.png)

![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)

![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)

